molecular formula C11H11NO2S B3000948 N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide CAS No. 1428359-61-8

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide

Cat. No. B3000948
CAS RN: 1428359-61-8
M. Wt: 221.27
InChI Key: LZUUVHRWTGBJHF-UHFFFAOYSA-N
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Description

Thiophene and furan derivatives are important classes of heterocyclic organic compounds . They have a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and more . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . Furan is also a five-membered heterocycle, but it contains an oxygen atom instead .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Furan and thiophene derivatives are known to possess a wide range of biological activities. They have been explored for their potential as anticancer agents , antibacterial agents , and anti-atherosclerotic agents . For example, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents .

Antiviral Applications

Some furan derivatives have shown micromolar potency against viruses such as the H5N1 virus. This suggests that “N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide” could potentially be explored for its antiviral properties .

Antibacterial Activity

Thiophene derivatives have been studied for their inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This indicates a potential application in developing new antibacterial drugs.

Insecticide Development

Thiophene compounds also act as metal complexing agents and have been used in the development of insecticides . This could be another area of application for the compound.

Material Science

Thiophene-based analogs play a vital role for chemists to improve advanced compounds with a variety of effects, which could include applications in material science .

Synthetic Chemistry

The compound could be used as an intermediate in synthetic chemistry for the formation of more complex molecules through reactions such as thiol-ene reactions and Knoevenagel condensations .

Future Directions

Thiophene and furan derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . They could be used as promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(10-2-1-7-15-10)12-5-3-9-4-6-14-8-9/h1-2,4,6-8H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUUVHRWTGBJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)ethyl)thiophene-2-carboxamide

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